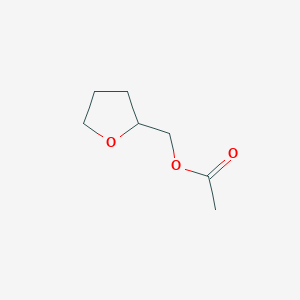

Tetrahydrofurfuryl acetate

Description

Contextualization within Bio-based Chemicals and Sustainable Chemistry

Tetrahydrofurfuryl acetate (B1210297) is firmly rooted in the principles of sustainable and green chemistry, primarily due to its origin from renewable biomass. github.commedium.com The synthesis pathway begins with lignocellulosic biomass, a non-food agricultural and forestry residue, which is rich in hemicellulose. wikipedia.orgresearchgate.net Through acid-catalyzed dehydration, the C5 sugars (like xylose) in hemicellulose are converted into furfural (B47365), a critical platform chemical. osti.gov

Furfural is then subjected to hydrogenation to produce tetrahydrofurfuryl alcohol (THFA), the immediate precursor to THFAc. acs.orgresearchgate.net Research has focused on developing efficient catalytic systems, such as PtNi and Ni-Cu alloys, for this conversion, often in "one-pot" processes under increasingly mild conditions to improve sustainability. acs.orggoogle.com THFA itself is recognized as a valuable green solvent, noted for its biodegradability and derivation from renewable sources. wikipedia.orgpennakem.com

The final step is the esterification of THFA to yield tetrahydrofurfuryl acetate. wikipedia.org This lineage from abundant, non-food biomass positions THFAc as a bio-based chemical with the potential to replace petroleum-derived analogues in various applications. researchgate.net Recent studies have highlighted compounds in this family as being eco-friendly alternatives with good biodegradability and low toxicity, further cementing their role in sustainable chemistry. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molar Mass | 144.17 g/mol |

| CAS Number | 637-64-9 |

| Appearance | Colorless liquid |

| Density | 1.058 - 1.064 g/cm³ @ 25°C |

| Boiling Point | 196-197 °C |

| Flash Point | 68.33 °C |

| Classification | Heterocyclic ester, Tetrahydrofuran (B95107) derivative |

Source: PubChem, The Good Scents Company nih.govthegoodscentscompany.com

Significance in Chemical Synthesis and Derivatives

In chemical synthesis, this compound serves as a versatile synthon, particularly for researchers exploring furan-based chemistry. technochemical.com Its primary synthesis route involves the straightforward esterification of tetrahydrofurfuryl alcohol with reagents like acetic anhydride (B1165640) or acetic acid. wikipedia.org A study on the solvolysis of tetrahydrofurfuryl tosylate also demonstrated the formation of this compound, providing insights into its reaction mechanisms. iwu.edu

The significance of the tetrahydrofurfuryl chemical structure extends into polymer science. While direct polymerization of THFAc is not widely documented, the tetrahydrofurfuryl moiety is actively researched as a monomer component. For instance, tetrahydrofurfuryl methacrylate (B99206) has been successfully polymerized using advanced techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This indicates the potential of the tetrahydrofurfuryl group, and by extension derivatives like THFAc, to be incorporated into novel polymer backbones, potentially creating bio-based plastics with unique properties. researchgate.net

Furthermore, THFAc is part of a broader class of tetrahydrofurfuryl esters being investigated for specialized applications. Related compounds are actively being studied, highlighting the importance of this chemical family in developing new functional molecules. wikipedia.org

Table 2: this compound and Related Derivatives in Research

| Compound Name | CAS Number | Context/Application |

|---|---|---|

| This compound | 637-64-9 | Flavoring agent, Synthon, Eco-friendly collector |

| Tetrahydrofurfuryl Alcohol | 97-99-4 | Precursor, Green solvent, Polymer precursor |

| Tetrahydrofurfuryl Propionate (B1217596) | 637-65-0 | Flavoring agent, Related ester |

| Tetrahydrofurfuryl Butyrate (B1204436) | 637-66-1 | Flavoring agent, Eco-friendly collector |

Source: Wikipedia, MDPI, ResearchGate wikipedia.orgmdpi.comresearchgate.net

Overview of Current Research Trajectories

Current academic research on this compound and its chemical relatives is expanding beyond traditional applications like flavorings and fragrances. medium.com A prominent trajectory is the exploration of these compounds as functional, eco-friendly additives in industrial processes. A notable recent study investigated the use of tetrahydrofurfuryl esters, including THFAc, as novel, biodegradable collectors in the flotation of low-rank coal. mdpi.com This research demonstrated that these bio-based esters could significantly improve recovery rates compared to conventional petroleum-based reagents, offering a greener alternative for the mining industry. mdpi.com

Another key research area focuses on the development of advanced materials. The inherent chemical structure of the tetrahydrofurfuryl group is being leveraged to create new polymers. researchgate.nettechnochemical.com While much of this work has centered on derivatives like tetrahydrofurfuryl methacrylate, it establishes a clear interest in using the tetrahydrofurfuryl scaffold to build sustainable polymers, including smart materials like self-healing polymers. pennakem.comresearchgate.netacs.org

Finally, a significant portion of related research remains dedicated to optimizing the production pipeline from biomass. acs.org Studies on improving catalytic efficiency for the conversion of furfural to THFA are ongoing, as the economic viability of derivatives like THFAc depends heavily on the cost-effective production of its precursor. osti.govacs.orgresearchgate.net Although direct research publications on this compound itself are less numerous than for its precursor, it is a molecule of growing interest, with future research likely to focus on its application as a green solvent, a plasticizer, and a monomer for specialty bio-polymers. foodb.camedium.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxolan-2-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQDYYFAFXGBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862335 | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; Honey, maple, bready aroma | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

194.00 to 195.00 °C. @ 753.00 mm Hg | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, ether, chloroform, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058-1.064 | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

637-64-9 | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, tetrahydro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1PIW4REZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Engineering for Tetrahydrofurfuryl Acetate

Enzymatic Synthesis Approaches

The enzymatic synthesis of tetrahydrofurfuryl acetate (B1210297) offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for their catalytic efficiency in esterification and transesterification reactions.

Lipase-Catalyzed Transesterification and Esterification Reactions

The efficiency of lipase-catalyzed synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are often fine-tuned to maximize yield and reaction rate include enzyme loading, temperature, molar ratio of substrates, and agitation speed.

For instance, in the synthesis of flavor esters, increasing the enzyme concentration generally leads to a higher conversion rate up to a certain point, after which the increase may become less significant. sci-hub.se Temperature is another critical parameter; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if they exceed the enzyme's optimal range. sci-hub.se Studies on similar ester syntheses have shown that an optimal temperature can lead to maximum conversion, with a decrease in yield observed at higher temperatures. sci-hub.se The molar ratio of the alcohol to the acyl donor is also crucial. An excess of one substrate can help to shift the reaction equilibrium towards the product side, thereby increasing the conversion. biointerfaceresearch.com However, very high concentrations of a substrate, such as the acyl donor, can sometimes lead to enzyme inhibition. sci-hub.se Agitation speed is important to overcome mass transfer limitations, ensuring that the substrates have adequate access to the active sites of the immobilized enzyme. scirp.org

Table 1: Optimized Parameters for Lipase-Catalyzed Ester Synthesis

| Parameter | Optimized Value/Range | Rationale |

| Enzyme Loading | 1% - 4% (w/v) | Balances reaction rate with cost-effectiveness. sci-hub.se |

| Temperature | 40°C - 60°C | Maximizes enzyme activity while preventing denaturation. sci-hub.se |

| Molar Ratio (Alcohol:Acyl Donor) | 1:1.5 to 1:12.6 | Excess acyl donor can drive the reaction forward. sci-hub.sescirp.org |

| Agitation Speed | >400 rpm | Minimizes external mass transfer limitations. scirp.org |

This table presents a generalized summary of optimized parameters based on various lipase-catalyzed ester synthesis studies. Specific values for tetrahydrofurfuryl acetate synthesis may vary.

To understand and predict the behavior of enzymatic reactions, kinetic models are employed. The Ping-Pong Bi-Bi mechanism is a widely accepted model for many lipase-catalyzed esterification and transesterification reactions. researchgate.nettandfonline.com This model describes a reaction sequence where the first substrate binds to the enzyme, a product is released, and then the second substrate binds to the modified enzyme, leading to the release of the second product. researchgate.net

In some cases, the model is modified to account for substrate inhibition, where high concentrations of one or both substrates can decrease the reaction rate. researchgate.nettandfonline.com For example, in the synthesis of tetrahydrofurfuryl butyrate (B1204436), a related ester, the esterification reaction was well-described by a Ping-Pong Bi-Bi mechanism with inhibition by tetrahydrofurfuryl alcohol. researchgate.net The transesterification reaction, on the other hand, showed inhibition by both the alcohol and the acyl donor. researchgate.net The kinetic parameters derived from these models, such as the maximum reaction velocity (Vmax) and Michaelis constants (Km), are crucial for reactor design and process optimization. tandfonline.com

However, the use of certain acyl donors can also have drawbacks. For instance, the formation of acetaldehyde (B116499) from vinyl acetate can potentially inactivate some lipases. nih.gov In some studies, ethyl acetate has been used as an acyl donor, but it can also cause enzyme inhibition at high concentrations. scirp.org The nature of the acyl donor can greatly affect the conversion and selectivity of the reaction. researchgate.net Therefore, the selection of an appropriate acyl donor is a critical step in designing an efficient transesterification process for this compound.

Kinetic Modeling of Enzymatic Processes

Comparative Studies of Immobilized Lipases

Immobilization of lipases on solid supports offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation. mdpi.com A variety of lipases from different microbial sources, such as Candida antarctica (often available as Novozym 435), Burkholderia cepacia, and Pseudomonas species, have been investigated for their efficacy in ester synthesis. researchgate.netnih.gov

Comparative studies have been conducted to identify the most effective immobilized lipase (B570770) for specific reactions. For the synthesis of tetrahydrofurfuryl butyrate, Novozym 435 was found to be the most effective catalyst among several screened immobilized lipases, including Lipozyme IM 20 and lipases from Pseudomonas species and Candida rugosa. researchgate.net The superiority of Novozym 435 has been noted in other ester synthesis reactions as well, which is often attributed to its high activity and lack of specificity. nih.gov The support material used for immobilization also plays a crucial role in the performance of the biocatalyst. nih.gov

Table 2: Comparison of Immobilized Lipases for Ester Synthesis

| Immobilized Lipase | Source Organism | Support Material (Example) | Key Findings in Ester Synthesis Studies |

| Novozym 435 | Candida antarctica lipase B | Macroporous acrylic resin | Often exhibits the highest catalytic activity and stability. researchgate.netnih.gov |

| Lipozyme IM 20 | Rhizomucor miehei | Anion-exchange resin | Shows moderate to good activity in esterification. researchgate.net |

| Pseudomonas species lipase | Pseudomonas sp. | Toyonite | Effective catalyst, performance can be comparable to others depending on the reaction. researchgate.net |

| Candida rugosa lipase (CRL) | Candida rugosa | Polypropylene, Celite | Activity can be lower compared to Novozym 435 in some applications. researchgate.net |

| Burkholderia cepacia lipase (BCL) | Burkholderia cepacia | Hybrid polymer matrix | Demonstrated to be a robust biocatalyst for furfuryl acetate synthesis. nih.gov |

Chemical Synthesis Routes

While enzymatic methods are gaining prominence, traditional chemical synthesis routes for this compound remain relevant. A common chemical method involves the acetylation of tetrahydrofurfuryl alcohol. guidechem.com This can be achieved using reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of an acid catalyst. guidechem.comchemicalbook.com

Another approach involves the solvolysis of tetrahydrofurfuryl tosylate. For example, the acetolysis of tetrahydrofurfuryl tosylate can yield this compound, although rearranged products may also be formed. iwu.edu More complex multi-step syntheses starting from materials like diethyl malonate and alkyl halogen acetates have also been explored for producing intermediates that can lead to tetrahydrofurfuryl derivatives. google.com Furthermore, synthetic strategies involving the ring-opening of tetrahydrofurfuryl alcohol derivatives have been utilized to create precursors for more complex molecules, which could be adapted for acetate synthesis. cabidigitallibrary.org

Esterification of Tetrahydrofurfuryl Alcohol

The direct esterification of tetrahydrofurfuryl alcohol (THFA) with acetic acid or its anhydride is a common method for producing this compound. This reaction is typically catalyzed by an acid. However, due to the tendency of furan (B31954) compounds to polymerize under strongly acidic conditions, careful selection of the catalyst and reaction conditions is crucial. google.com

One approach involves reacting THFA with acetic anhydride. Research has also explored the use of various solid acid catalysts to facilitate the esterification, aiming to improve efficiency and simplify catalyst separation. rsc.org For instance, the esterification of furfuryl alcohol, a related compound, has been studied using solid acid catalysts, providing insights that can be applied to THFA. rsc.org

The esterification activity of THFA with acetic acid has been noted in studies involving the upgrading of bio-oil. In one-step hydrogenation-esterification processes using Raney Ni catalysts, THFA, formed from the hydrogenation of furfural (B47365), undergoes esterification. The reactivity for esterification was observed to be lower than that of methanol (B129727) but higher than that of ethanediol. iaea.org

Selective Hydrogenation of Furfural and its Derivatives to Tetrahydrofurfuryl Compounds

The production of this compound often begins with the selective hydrogenation of furfural, a key platform chemical derived from biomass. mdpi.com This process aims to produce tetrahydrofurfuryl alcohol (THFA), the direct precursor to this compound. The hydrogenation of furfural can proceed through various pathways, yielding products like furfuryl alcohol (FA), THFA, and others. mdpi.comcsic.es The challenge lies in selectively hydrogenating both the aldehyde group and the furan ring to obtain a high yield of THFA. rsc.org

Catalytic Systems for Hydrogenation (e.g., Nickel Carbide Nanoparticles, Pd/C)

A variety of catalytic systems have been developed to enhance the selective hydrogenation of furfural to THFA. These include both precious and non-precious metal catalysts.

Nickel-based Catalysts: Non-precious metal catalysts are attractive due to their lower cost. frontiersin.org Nickel carbide nanoparticles (Ni3C NPs) supported on alumina (B75360) (Al2O3) have shown high activity for the selective hydrogenation of furfural to THFA, achieving over 90% yield even at a low hydrogen pressure of 0.1 MPa. acs.orgasiaresearchnews.comfigshare.com The cooperative effect between the Ni3C NPs and the Al2O3 support is key to this high efficiency. acs.org Nickel-cobalt bimetallic catalysts have also been explored, with a 10N-10C-MS catalyst (denoting weight percentages of Ni and Co on a specific support) showing nearly 100% furfural conversion and high selectivity to THFA at 210 °C and 7 MPa. acs.orgacs.org Nickel catalysts derived from metal-organic frameworks (MOFs) have also demonstrated high conversion of furfural with significant selectivity towards THFA under relatively mild conditions. nih.gov

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. In the context of furfural hydrogenation, Pd/C can produce furfuryl alcohol as the main product under mild conditions (323-373 K). aip.org However, achieving high selectivity to THFA often requires more specific conditions or catalyst modifications. For instance, a Pd catalyst supported on an amine-functionalized metal-organic framework (Pd@MIL-101(Cr)-NH2) achieved complete hydrogenation of furfural to THFA with nearly 100% selectivity at a low temperature of 40°C in water. cjcatal.com The addition of cobalt to palladium catalysts can lower the energy barrier for ring hydrogenation, thereby improving THFA selectivity. indiascienceandtechnology.gov.in The nature of the oxide support for Pd catalysts also influences selectivity, with higher acidity and dispersion favoring the formation of THFA. mdpi.com

Other Catalytic Systems: Rhodium-on-carbon (Rh/C) catalysts have demonstrated excellent performance, achieving a high THFA yield (92%) and selectivity (93%) in aqueous media under mild conditions (30 °C). rsc.orgrsc.org Bimetallic catalysts, such as Cu-Ni/CNTs, have also shown promise, attaining a 90% yield of THFA at 130 °C and 40 bar H2 pressure. mdpi.com

| Catalyst System | Support | Key Findings | Reference |

|---|---|---|---|

| Nickel Carbide (Ni3C) | Alumina (Al2O3) | >90% THFA yield at 0.1 MPa H2. Cooperative effect between catalyst and support is crucial. | acs.orgasiaresearchnews.comfigshare.com |

| Nickel-Cobalt (Ni-Co) | SBA-15 (MS) | ~100% furfural conversion with 90.4% selectivity to THFA at 210 °C and 7 MPa. | acs.orgacs.org |

| Palladium (Pd) | Amine-functionalized MOF | Complete furfural conversion to THFA with ~100% selectivity at 40°C. | cjcatal.com |

| Rhodium (Rh) | Carbon (C) | 92% THFA yield and 93% selectivity in aqueous media at 30°C. | rsc.orgrsc.org |

| Copper-Nickel (Cu-Ni) | Carbon Nanotubes (CNTs) | 90% THFA yield at 130 °C and 40 bar H2. | mdpi.com |

Solvent Effects on Selectivity and Reaction Rates

The choice of solvent plays a critical role in the liquid-phase hydrogenation of furfural, influencing both selectivity and reaction rates. researchgate.net Polar solvents have been shown to favor the production of THFA. rsc.orgrsc.org For instance, with a Rh/C catalyst, a 92% yield of THFA was achieved in an aqueous medium, while a dimethylacetamide (DMA) solvent system resulted in a 95% yield, albeit over a longer reaction time. rsc.orgrsc.org

Water, as a green solvent, is particularly effective. researchgate.net Its high hydrogen bond donor capability has a strong positive effect on the reaction. researchgate.net In contrast, the use of methanol as a solvent can lead to the formation of by-products such as 2-furaldehyde dimethyl acetal. mdpi.com The reaction kinetics can also be influenced by the solvent system, with studies showing that the furfural conversion profile can be well-fitted by a first-order kinetic model in certain solvents. researchgate.net

The pH of the aqueous medium can also impact the reaction. In the Pd/C-catalyzed hydrogenation of furfural, the reaction rate increases with increasing hydronium ion concentration, following a Langmuir-Hinshelwood mechanism where the adsorbed hydrogen atom is transferred to the carbonyl carbon. researchgate.netosti.gov

Process Design and Optimization for Sustainable Synthesis

The development of sustainable processes for producing furan derivatives is a key area of research. mdpi.com This involves optimizing reaction conditions to maximize yield and minimize by-products, as well as designing processes that are economically viable and environmentally friendly. mdpi.com For the synthesis of THFA, techno-economic investigations are crucial for designing and optimizing sustainable production processes. acs.org

Continuous flow systems offer a more appealing pathway for the synthesis of furan derivatives compared to batch processes. mdpi.com They can improve efficiency and simplify catalyst separation. The development of robust and recyclable catalysts is a critical aspect of sustainable process design. While some highly effective catalytic mixtures, such as those containing Ni and Cu, may not be easily recyclable, other systems like nickel-on-silica-alumina have shown good recyclability for the hydrogenation of furfuryl alcohol to THFA. researchgate.net

Solvolysis Reactions and Ester Formation

An alternative route to this compound involves solvolysis reactions. For example, the acetolysis of tetrahydrofurfuryl tosylate has been studied. iwu.eduiwu.edu In one study, the acetolysis of tetrahydrofurfuryl tosylate in the presence of lutidine for 49 hours yielded approximately 47% this compound, along with 44% of the rearranged product, tetrahydropyran-3-acetate. iwu.edu This indicates that while direct substitution occurs, rearrangement is a significant competing reaction. The rate of these solvolysis reactions is influenced by the presence of the ether oxygen, which has a destabilizing inductive effect on the transition state. iwu.edu

Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. medium.comrsc.org The use of furfural, derived from biomass, as a starting material is a prime example of utilizing a renewable resource. mdpi.commdpi.com

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks: Furfural is a platform molecule derived from lignocellulosic biomass. researchgate.net

Catalyst Development: There is a strong focus on developing non-noble metal catalysts (e.g., Ni, Co, Cu) to replace more expensive and less abundant precious metals (e.g., Pd, Rh). frontiersin.orgnih.gov The goal is to create catalysts that are not only active and selective but also stable and recyclable. rsc.org

Solvent Selection: The use of green solvents like water is highly desirable. researchgate.net Research into solvent effects aims to find reaction media that are both effective and have a low environmental impact. researchgate.netmdpi.com

Process Intensification: The development of one-pot syntheses and continuous flow processes contributes to a more sustainable production model by reducing waste and energy consumption. rsc.orgresearchgate.net For instance, one-pot hydrogenation-esterification of furfural to furfuryl acetate using a bifunctional catalyst has been reported. researchgate.net

By integrating these principles, the chemical industry can move towards more sustainable methods for producing valuable chemicals like this compound. mdpi.comrsc.org

Solvent Selection and Supercritical Fluid Technology

Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. mrforum.com By adjusting pressure and temperature, its density and solvating power can be modified, allowing for process optimization. mrforum.com Its gas-like viscosity and diffusivity facilitate mass transfer, potentially increasing reaction rates, while its liquid-like density allows it to dissolve reactants. doi.orgpsu.edu A key advantage is the ease of product separation; upon depressurization, CO₂ returns to a gaseous state, leaving behind a solvent-free product. mrforum.com

The enzymatic synthesis of esters, a green alternative to chemical catalysis, has been successfully demonstrated in scCO₂. Lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Candida rugosa, are often employed. nih.govresearchgate.net Research on the synthesis of analogous esters, such as geranyl acetate and other short-chain esters, provides valuable insights applicable to this compound production. In the lipase-catalyzed synthesis of geranyl acetate, scCO₂ has been used as the reaction medium, sometimes in conjunction with co-solvents like n-heptane to improve yields. nih.gov For instance, the direct esterification of α-terpineol with acetic anhydride using Candida rugosa lipase in scCO₂ with n-heptane as a co-solvent achieved a 95.1% yield of terpinyl acetate at 50°C and 10 MPa. nih.gov

However, challenges exist. The polarity of reactants can affect their solubility in scCO₂. Acetic acid, a potential acyl donor for this compound, has shown lower solubility in scCO₂ due to its high polarity, which can limit reaction rates compared to reactions in solvents like n-hexane. doi.org Furthermore, high concentrations of acetic acid can lead to enzyme inhibition. doi.orgjst.go.jp The water generated during esterification can also negatively impact enzyme activity, although scCO₂ may help in its removal from the enzyme's surface. scielo.br

Investigations into processing biomass-derived compounds like THFA in scCO₂ have shown that pressure significantly influences conversion rates. researchgate.net In the hydrogenolysis of THFA to 1,5-pentanediol (B104693) over a Rh-based catalyst, conversion increased with CO₂ pressure up to 14 MPa, attributed to the enhanced solubility of THFA and the formation of a single CO₂-H₂-substrate phase. researchgate.net This demonstrates the feasibility of using scCO₂ to process the direct precursor of this compound.

The table below summarizes findings from enzymatic esterification studies in supercritical CO₂, which serve as a model for the synthesis of this compound.

Table 1: Research Findings on Enzymatic Esterification in Supercritical Carbon Dioxide (scCO₂)

| Ester Product | Reactants | Biocatalyst | Solvent System | Optimal Conditions (T, P) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Terpinyl acetate | α-Terpineol, Acetic anhydride | Candida rugosa lipase | scCO₂ + n-heptane | 50°C, 10 MPa | 95.1% yield | nih.gov |

| Hexyl esters | Hexanol, Various carboxylic acids | Novozym 435 | scCO₂ | 40°C, 14 MPa | Slower rate for acetate vs. longer chains | doi.org |

| Geranyl acetate | Geraniol, Acetic acid | Novozym 435 | scCO₂ | 55°C, 10 MPa | 12.0% conversion (improved to 60.5% with vapor phase extension) | scielo.br |

Biomass-Derived Feedstocks and Sustainable Production

The sustainable production of this compound is intrinsically linked to the sourcing of its precursor, tetrahydrofurfuryl alcohol (THFA), from renewable biomass. researchgate.net The dominant pathway involves the conversion of lignocellulosic biomass, which is abundant and non-edible, into valuable platform chemicals. rsc.orgsci-hub.se

The key steps in this sustainable route are:

Hydrolysis and Dehydration of Hemicellulose: Lignocellulosic biomass, such as corn cobs, sugarcane bagasse, and beet pulp, is rich in hemicellulose, a polymer of C5 sugars like xylose. mdpi.comresearchgate.net Through acid-catalyzed hydrolysis, hemicellulose is broken down into xylose, which is then dehydrated to produce furfural. researchgate.netrsc.org This process can be performed in one-step or two-step strategies, with ongoing research focused on improving furfural yields, which can be limited by side reactions. rsc.orggoogle.com Using CO₂ in water under pressure can form carbonic acid, which effectively promotes hemicellulose hydrolysis under milder conditions. rsc.org

Hydrogenation of Furfural to THFA: Furfural, a versatile platform molecule, is then catalytically hydrogenated to produce THFA. csic.es This is typically a two-step hydrogenation process where the aldehyde group of furfural is first reduced to form furfuryl alcohol (FA), followed by the hydrogenation of the furan ring to yield THFA. csic.esacs.org A variety of catalysts have been developed for this conversion, with the choice of catalyst and support material significantly influencing selectivity and yield. sci-hub.se For example, a Ni-Cu-Al catalyst has achieved a 98% yield of THFA at 140°C and 30 bar in 2-butanol (B46777) as a solvent. acs.org Palladium (Pd) and copper (Cu) based catalysts are also effective; 5% Pd/Al₂O₃ catalysts tend to produce THFA, while 5% Cu/Al₂O₃ catalysts are more selective towards furfuryl alcohol. mdpi.com

Esterification of THFA: The final step is the esterification of the bio-derived THFA with an acyl donor, such as acetic anhydride or acetic acid, to yield this compound. researchgate.net This reaction can be catalyzed using enzymes like Novozym 435, which has been shown to be effective for the synthesis of the related compound, tetrahydrofurfuryl butyrate. researchgate.netresearchgate.net

This biomass-to-chemical pathway represents a significant move towards a circular economy, transforming agricultural waste into a valuable chemical. mdpi.com The entire process, from biomass pretreatment to the final esterification, is an area of active research aimed at optimizing catalysts, reaction conditions, and separation processes to enhance economic viability and environmental benefits.

Table 2: Catalytic Systems for Sustainable Production of Tetrahydrofurfuryl Alcohol (THFA) from Furfural

| Biomass Source (for Furfural) | Catalyst System | Solvent | Conditions | THFA Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| General Biomass | Ni₁Cu₁Al₁ | 2-Butanol | 140°C, 30 bar | 98% yield | acs.org |

| Sugar Beet Pulp/Leaves | 5% Pd/Al₂O₃ | Water | Not specified | Main product is THFA | mdpi.com |

| General Biomass | Rh-Re/SiO₂ | Water | 80°C, 80 bar H₂ | 98% selectivity | researchgate.net |

Advanced Spectroscopic and Computational Analysis in Tetrahydrofurfuryl Acetate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy offer complementary information on the molecular architecture and functional groups present in polymers derived from tetrahydrofurfuryl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed molecular characterization of polymers. rsc.org It provides quantitative information about the chemical environment of atomic nuclei, enabling the determination of polymer composition, stereochemistry, and microstructure. rsc.orgresearchgate.net

In the context of polymers involving tetrahydrofurfuryl groups, such as poly(tetrahydrofurfuryl acrylate) (PTHFA), NMR is instrumental. For instance, a comparative study utilized solution 2H-NMR to investigate the water structure in PTHFA and poly(2-hydroxyethyl methacrylate) (PHEMA). tandfonline.com The analysis revealed distinct water structures in PTHFA, characterized by two separate resonance peaks, which is a feature also observed in the biocompatible polymer poly(2-methoxyethyl acrylate) (PMEA). tandfonline.com This detailed structural information is vital for understanding the material's properties at the molecular level.

Low-field 1H-NMR spectroscopy has also emerged as a cost-effective alternative to high-field instruments for routine polymer analysis, offering accurate compositional data for various polymer systems. rsc.org The ability of NMR to elucidate the stereochemical configuration and tactic sequences in polymers is of primary importance for both characterization and understanding reaction mechanisms. researchgate.net

Table 1: Selected NMR Studies in Polymer Analysis

| Polymer System | NMR Technique | Key Findings | Reference |

|---|---|---|---|

| Poly(tetrahydrofurfuryl acrylate) (PTHFA) | Solution 2H-NMR | Revealed two distinct types of water structures within the polymer matrix. | tandfonline.com |

| Poly(glycidyl methacrylate) | 1H and 13C NMR | Determined the predominantly syndiotactic stereochemical configuration. | researchgate.net |

| Multicomponent polymer systems | Low-field 1H-NMR (60 MHz) | Demonstrated quantitative agreement with high-field NMR (400 MHz) for compositional analysis. | rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy in Polymer Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a widely used non-destructive technique for identifying functional groups and studying molecular interactions within polymers. researchgate.netredalyc.org The "fingerprint region" of an FTIR spectrum, typically between 1200 cm⁻¹ and 600 cm⁻¹, provides a unique pattern of vibrations for a specific compound, allowing for detailed structural characterization. redalyc.org

In the analysis of polymers containing acetate groups, such as ethylene-vinyl acetate (EVA) copolymers, FTIR can be used to determine the concentration of vinyl acetate. redalyc.orgmarshall.edu The intensity of specific bands in the spectrum can be correlated with the composition and crystallinity of the polymer. redalyc.org For instance, analysis of the fingerprint region of EVA copolymers with varying vinyl acetate content revealed differences in their crystallinity and structural arrangement. redalyc.org Although specific FTIR studies focused solely on poly(tetrahydrofurfuryl acetate) are not prevalent in the provided search results, the principles of FTIR analysis of acetate-containing polymers are directly applicable. FTIR is also used to characterize catalysts used in the synthesis of related compounds like furfuryl acetate. rsc.org

Table 2: Application of FTIR in Polymer Characterization

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Analysis of polymer blends | Identification of intermolecular interactions (e.g., hydrogen bonding), compatibility, and degradation processes. | researchgate.net |

| FTIR Spectroscopy | Characterization of ethylene-vinyl acetate (EVA) copolymers | Determination of vinyl acetate content, crystallinity, and structural arrangement from the fingerprint region. | redalyc.org |

Raman Spectroscopy in Polymer Structural Analysis

Raman spectroscopy is a valuable analytical tool for investigating the structure and properties of polymeric materials. azooptics.com It is particularly sensitive to the vibrations of non-polar bonds, such as the C-C and C=C bonds that form the backbone of many polymers, making it complementary to FTIR spectroscopy. semi.ac.cn This technique can provide information on molecular composition, stereoregularity, crystallinity, and molecular interactions. optosky.net

Raman spectroscopy has been successfully applied to monitor polymerization processes in real-time, including challenging systems like slurry polymerizations. endress.com For example, it has been used to quantify monomer concentrations and even low levels of additives like hydrogen during the production of polypropylene, which is critical for controlling the final properties of the polymer. endress.com The technique's ability to distinguish between different grades of copolymers, such as ethylene (B1197577) vinyl acetate with varying vinyl acetate fractions, highlights its utility in quality control and material identification.

Table 3: Advantages of Raman Spectroscopy in Polymer Analysis

| Advantage | Description | Reference |

|---|---|---|

| Minimal Sample Preparation | Reduces the need for sample altering procedures like pressing discs or casting films, which can be required for infrared spectroscopy. | semi.ac.cn |

| Sensitivity to Backbone Vibrations | Provides a particular advantage for studying polymers with C-C and C=C bonds in their structure. | semi.ac.cn |

| Real-Time Process Monitoring | Enables in-line monitoring of polymerization reactions, providing kinetic and compositional data. | endress.com |

Computational Chemistry and Modeling

Computational methods, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting and understanding the behavior of chemical compounds at a molecular level.

Density Functional Theory (DFT) Studies in Catalysis and Molecular Interactions

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules. catalysis.blog In the field of catalysis, DFT provides crucial insights into reaction mechanisms, activation energies, and the electronic properties of catalysts, which aids in the design of more efficient catalytic processes. rsc.orgcatalysis.blog

For instance, DFT studies have been employed to explore the esterification of furfuryl alcohol to furfuryl acetate over various solid acid catalysts. rsc.org These studies helped to establish a correlation between the hydrogen removal energy of the catalysts, as calculated by DFT, and their catalytic performance. rsc.org By understanding the adsorption energies of reactants and intermediates on the catalyst surface, researchers can rationally design more effective catalysts. rsc.orgresearchgate.net DFT can also be used to investigate molecular properties, reaction pathways, and transition states, shedding light on the reactivity and interactions of molecules like THFA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties or biological effects. ecetoc.orgmst.dk These models are valuable for predicting the environmental fate and effects of chemicals, often providing a cost-effective alternative to extensive experimental testing. ecetoc.orgnih.gov

QSAR studies have been performed on families of biomass-derived solvents, including those related to furfural (B47365), to assess their environmental properties. oup.com By developing correlations between key physicochemical properties (like the octanol-water partition coefficient, logP) and ecotoxicological data, QSAR models can estimate the potential toxicity of new or untested chemicals. mst.dkoup.com For example, a study on furan- and lactate-derived compounds found that logP and critical aggregation concentration were significant predictors of their ecotoxic behavior. oup.com Such models are crucial for the early-stage assessment of the "green" character of solvents and for prioritizing chemicals for further testing. ecetoc.orgoup.com

Kinetic Modeling of Complex Reactions

The synthesis and transformation of this compound are often subject to kinetic studies to optimize reaction conditions and understand underlying mechanisms. Research in this area frequently focuses on enzymatic catalysis, a cornerstone of green chemistry, for the production of esters. While direct kinetic modeling studies on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from research on structurally similar compounds, such as tetrahydrofurfuryl butyrate (B1204436).

One of the primary methods for synthesizing tetrahydrofurfuryl esters is through lipase-catalyzed reactions, either by direct esterification of tetrahydrofurfuryl alcohol with the corresponding acid or by transesterification. A systematic study on the synthesis of tetrahydrofurfuryl butyrate, for instance, provides a robust framework for understanding the kinetics applicable to this compound. researchgate.net In this research, various immobilized lipases were screened, with Novozym 435 emerging as a highly effective catalyst for both esterification and transesterification processes at 30°C. researchgate.net

Kinetic modeling of these reactions reveals complex mechanisms. For the esterification of tetrahydrofurfuryl alcohol with butyric acid, the reaction kinetics were found to be consistent with a Ping-Pong Bi-Bi mechanism, but with notable substrate inhibition by the alcohol (tetrahydrofurfuryl alcohol). researchgate.net In contrast, the transesterification reaction using ethyl butyrate was best described by a more complex Ping-Pong Bi-Bi model that included inhibition by both of the reactants and both of the products. researchgate.net This suggests that for industrial production, direct esterification may be a more straightforward process to control due to the simpler inhibition profile. researchgate.net

The kinetic parameters derived from these models are crucial for simulating reaction conversions and optimizing reactor design. The models are built upon initial rate data obtained by varying the concentrations of substrates and fitting the data to mechanistic equations.

| Reaction Type | Reactants | Proposed Kinetic Model | Inhibition Effects | Reference |

|---|---|---|---|---|

| Esterification | Tetrahydrofurfuryl Alcohol + Butyric Acid | Ping-Pong Bi-Bi | Inhibition by Tetrahydrofurfuryl Alcohol | researchgate.net |

| Transesterification | Tetrahydrofurfuryl Alcohol + Ethyl Butyrate | Ping-Pong Bi-Bi | Inhibition by both reactants and both products | researchgate.net |

Molecular Dynamics Simulations in Olfactory Receptor Interactions

The perception of flavor and fragrance compounds like this compound is initiated by their interaction with olfactory receptors (ORs), a large family of G-protein-coupled receptors (GPCRs). nih.govgoogle.com Understanding how a specific molecule binds to and activates these receptors is a significant challenge that is increasingly being addressed through computational methods, particularly molecular dynamics (MD) simulations. researchgate.netnih.gov

MD simulations provide a dynamic, atomic-level view of the interaction between a ligand (the odorant molecule) and its receptor, going beyond the static picture offered by molecular docking. nih.gov This methodology is crucial for elucidating the structural and energetic basis of odor recognition. researchgate.netnih.gov While specific MD simulation studies for this compound are not prominent in published research, the established protocols for other esters, such as isoamyl acetate and geranyl acetate, illustrate the approach that would be taken. nih.govnih.gov

The process typically involves several key steps:

Homology Modeling : Since experimentally determined structures for most ORs are unavailable, a computational model of the target receptor's 3D structure is first built, often using the known structure of a related GPCR like bovine rhodopsin as a template. nih.gov

Ligand Docking : this compound would then be computationally "docked" into the predicted binding pocket of the modeled OR to find a plausible initial binding pose.

Molecular Dynamics Simulation : The receptor-ligand complex is embedded in a simulated cell membrane (e.g., a POPC bilayer) and solvated with water molecules. The system's evolution is then simulated over time (nanoseconds to microseconds), calculating the forces between atoms and their resulting motions. nih.gov

These simulations can reveal critical information about the binding process. They can identify the specific amino acid residues within the receptor that form key interactions (e.g., hydrogen bonds, van der Waals contacts) with the functional groups of this compound, such as its ester carbonyl and ether oxygen. nih.gov Furthermore, MD simulations can capture the conformational changes in the receptor that are triggered by ligand binding, which is the first step in the signaling cascade that leads to odor perception. nih.gov Research has shown that such simulations can successfully predict how structural changes in the receptor, or in the odorant molecule itself, affect binding and activation. nih.gov

| Receptor Residue | Interaction Type | Significance in Simulation | Reference |

|---|---|---|---|

| VAL 78 | Van der Waals Contact | Maintained the most frequent contact with the ligand's carbonyl oxygen | nih.gov |

| LEU 99 | Van der Waals Contact | High frequency of contact with the ligand's carbonyl oxygen | nih.gov |

| PHE 31 | Van der Waals Contact | Significant interaction with the ligand | nih.gov |

| SER 75 | Potential Hydrogen Bond | Frequent contact, suggesting a potential stabilizing interaction | nih.gov |

| ASN 182 | Potential Hydrogen Bond | Frequent contact with the ligand | nih.gov |

Applications and Materials Science of Tetrahydrofurfuryl Acetate and Its Derivatives

Polymer and Materials Development

Poly(tetrahydrofurfuryl acrylate) (pTHFA) has been investigated as a promising material for the development of ion-selective electrodes (ISEs). researchgate.net Specifically, photocurable pTHFA has been successfully utilized as an alternative membrane matrix in ISE sensors. researchgate.netslideshare.net These membranes are synthesized using a photopolymerization technique. researchgate.net

In one study, a pTHFA membrane was used to fabricate a nitrate-selective electrode by immobilizing a tetraoctylammonium nitrate (B79036) ionophore. slideshare.net The resulting sensor demonstrated a near-Nernstian slope and could detect nitrate ions in a concentration range of 10⁻¹ to 10⁻⁴ M. slideshare.net Characterization of the pTHFA photopolymer showed that a composition with a glass transition temperature (Tg) of -17.3°C yielded the best sensing properties. researchgate.net The sensor exhibited high selectivity for nitrate ions over other interfering ions. researchgate.netslideshare.net The performance of this pTHFA-based nitrate-ISE is detailed in the table below.

Table 1: Performance Characteristics of a pTHFA-Based Nitrate-Ion Selective Electrode

| Parameter | Value | Source |

|---|---|---|

| Linear Range | 10⁻¹ to 10⁻⁴ M | researchgate.netslideshare.net |

| Slope | Near-Nernstian | slideshare.net |

| Limit of Detection | 3.47 x 10⁻⁵ M | researchgate.net |

| Selectivity Coefficient (log K) | ||

| vs. SO₄²⁻ | -2.27 ± 0.2 | researchgate.net |

| vs. H₂PO₄⁻ | -2.49 ± 0.6 | researchgate.net |

| vs. HPO₄²⁻ | -2.18 ± 0.8 | researchgate.net |

| vs. Cl⁻ | -1.31 ± 0.1 | researchgate.net |

The mechanical properties of pTHFA membranes are considered an improvement over other soft and sticky acrylate (B77674) membranes, although further enhancements to the linear measurement range are desirable. peacta.org The use of pTHFA has also been proposed for the fabrication of magnesium-ion selective electrodes. researchgate.net

The polymerization of furfuryl compounds, particularly furfuryl alcohol (FA), is a complex process that has been the subject of extensive research. researchgate.net Furfuryl alcohol, from which tetrahydrofurfuryl derivatives are produced, can be polymerized in acidic conditions to form poly(furfuryl alcohol) (PFA), a thermosetting macromolecule. nih.govmdpi.com The polymerization is typically a highly exothermic reaction that can be difficult to control. mdpi.com

The process involves multiple reaction pathways. researchgate.net The primary mechanism is the condensation of the hydroxyl group of one molecule with the hydrogen atom at the 5-position of the furan (B31954) ring of another, eliminating water to form methylene (B1212753) linkages. rsc.org This leads to the formation of dimers, trimers, and higher oligomers, with the degree of polymerization increasing over time. nih.govrsc.org Another pathway involves the condensation of two hydroxyl groups to create dimethyl ether linkages. rsc.org

However, the polymerization of furfuryl alcohol is sensitive to numerous side reactions, most notably the opening of the furan ring, which can lead to the formation of carbonyl species and γ-diketone structures. researchgate.net These reactions contribute to the complexity and heterogeneity of the final PFA resin. researchgate.net The polymerization of FA can also be combined with other materials like tannins and lignins to create versatile and robust resins. researchgate.netresearchgate.net

Furan derivatives serve as valuable platform molecules for creating biobased polymers suitable for UV-curing applications. nih.govrsc.org These applications are attractive due to their energy efficiency and the elimination of solvents. rsc.org A range of photocurable di(meth)acrylates derived from furan-based diols have been synthesized and evaluated as reactive diluents in UV-curable coating formulations. researchgate.net When mixed with standard urethane (B1682113) acrylate resins, these furan-based diluents produce coatings with excellent solvent resistance, hardness, and high modulus. rsc.org

In a specific application, a biobased monomer derived from furfural (B47365), 4-oxocyclopent-2-en-1-yl acrylate (4CPA), has been developed for UV-curable systems. nih.govnih.govacs.org This monomer can be polymerized via reversible addition-fragmentation chain transfer (RAFT) to create polymers with pendent cyclopentenone units. nih.govacs.org These polymer chains can then be cross-linked into a network under UV light through a photodimerization reaction. nih.gov This approach provides a pathway to creating functional biobased networks for films and coatings. nih.gov

Polymerization Studies of Related Furfuryl Compounds

Role in Flotation Technology

Tetrahydrofurfuryl acetate (B1210297) (THFA) and other tetrahydrofurfuryl esters are effective collectors in the froth flotation of low-rank coal (LRC). dbc.wroc.plmdpi.com Low-rank coals are challenging to float using conventional non-polar oily collectors like kerosene (B1165875) or diesel because their surfaces are rich in oxygen-containing functional groups, making them hydrophilic. mdpi.comresearchgate.net

Studies have shown that collectors from the tetrahydrofurfuryl (THF) series are significantly more effective than traditional collectors for LRC. dbc.wroc.plmdpi.com In a comparative study, tetrahydrofurfuryl butyrate (B1204436) (THFB) showed the best performance, but THFA also demonstrated a substantial improvement over kerosene. mdpi.com At a dosage of 1.2 kg/t , THFB increased combustible material recovery by 79.79% compared to kerosene. mdpi.com The effectiveness of these collectors generally increases with dosage. mdpi.com The use of tetrahydrofurfuryl-functionalized polystyrene nanoparticles has also been explored as a novel class of collectors for LRC flotation. dbc.wroc.pl

Table 2: Flotation Performance Comparison of Collectors for Low-Rank Coal

| Collector | Combustible Material Recovery | Flotation Perfection Factor | Source |

|---|---|---|---|

| Kerosene | Base Value | Base Value | mdpi.com |

| Tetrahydrofurfuryl Butyrate (THFB) | 79.79% higher than Kerosene | 15.05% higher than Kerosene | mdpi.com |

| THF-series Collectors (general) | Superior to Kerosene | Superior to Kerosene | mdpi.com |

The effectiveness of tetrahydrofurfuryl acetate as a flotation collector for low-rank coal stems from its specific adsorption mechanism. dbc.wroc.plmdpi.com The surface of LRC contains a high number of polar, oxygen-containing functional groups (e.g., carboxyl, hydroxyl). mdpi.commdpi.com The tetrahydrofurfuryl group in the collector molecule also contains oxygen atoms. dbc.wroc.pl

This adsorption results in a measurable change in the surface properties of the coal. Treatment with THF-series collectors leads to a stronger surface hydrophobicity and a decrease in the zeta potential, making the surface more electronegative. mdpi.com This change in surface charge weakens the electrostatic repulsion between the air bubbles and the coal particles, further improving the flotation process. researchgate.net

As a Flotation Collector for Low-Rank Coal

Other Advanced Applications

This compound (THFA), a heterocyclic ester, is a versatile compound with a range of applications stemming from its unique solvent properties and compatibility with various materials. wikipedia.org This section explores its role as a solvent in different settings and its use in the formulation of specialized materials.

As a Solvent in Industrial and Laboratory Settings

This compound is recognized for its utility as a solvent in both industrial and laboratory environments. thegoodscentscompany.comgithub.commedium.com Its physical properties, including a high boiling point of 194-195 °C and miscibility with water, make it a versatile option for various applications. wikipedia.orgnih.gov

In industrial settings, THFA is considered a "green" solvent, offering a biodegradable alternative to traditional petrochemical solvents. chemicalbook.comwikipedia.org It is employed as a solvent for a variety of substances, including greases, waxes, resins, and dyes. alibaba.com Its solvent capabilities extend to polymers such as cellulose (B213188) acetate, cellulose nitrate, and ethyl cellulose. alibaba.com The growing demand for eco-friendly solvents has contributed to its use in industrial applications. medium.com

In laboratory settings, this compound is available in various purity grades, with higher purity versions (e.g., 99%) being suitable for research and development applications. medium.comlabproinc.com It is used in chemical synthesis and as a component in laboratory formulations. calpaclab.com Its properties make it a useful solvent for dissolving a range of chemical compounds for analysis and experimentation. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molar Mass | 144.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 194-195 °C |

| Density | 1.061 g/cm³ (at 20 °C) |

| Solubility in Water | Miscible |

| Refractive Index | 1.437 (at 20 °C) |

Data sourced from multiple references. wikipedia.orgnih.govsigmaaldrich.com

In the Formulation of Advanced Electronics, Resins, and Dyes

This compound and its parent alcohol, tetrahydrofurfuryl alcohol (THFA), play a role in the formulation of advanced materials for various industries, including electronics, resins, and dyes.

Electronics: Tetrahydrofurfuryl alcohol, the precursor to this compound, is used in the electronics industry as a solvent in cleaning agents. google.com It is effective in removing resin solder flux from circuit boards and other electronic components. google.com Formulations containing THFA are used as production line cleaners. google.com The search for alternatives to chlorofluorocarbons (CFCs) in the cleaning industry has highlighted the utility of THFA-based solutions. google.com

Resins: this compound and related compounds are used in the formulation of various resins. For instance, diesters prepared from tetrahydrofurfuryl alcohol and polymerized fatty acids are used as plasticizers for polyvinyl chloride (PVC) resins. google.com Tetrahydrofurfuryl alcohol itself is used as a reactive diluent for epoxy resins and is a good solvent for many curatives and catalysts used in epoxy formulations. chemicalbook.comchemicalbull.com It is also used as a solvent for vinyl resins. chemicalbook.com

Dyes: this compound is utilized as a solvent for dyes. alibaba.comindustrialchemicals.gov.au It is particularly effective in dissolving eosins, making them miscible with the fats and waxes used in cosmetic preparations like lipsticks. industrialchemicals.gov.au Its parent compound, tetrahydrofurfuryl alcohol, is also used as a solvent for dyes for leather. chemicalbook.com

Table 2: Applications of this compound and its Precursor in Advanced Formulations

| Application Area | Specific Use | Compound |

|---|---|---|

| Electronics | Cleaning agent for removing resin solder flux | Tetrahydrofurfuryl alcohol |

| Resins | Plasticizer for PVC resins | Diesters of Tetrahydrofurfuryl alcohol |

| Reactive diluent for epoxy resins | Tetrahydrofurfuryl alcohol | |

| Solvent for vinyl resins | Tetrahydrofurfuryl alcohol | |

| Dyes | Solvent for eosins in cosmetics | This compound |

| Solvent for leather dyes | Tetrahydrofurfuryl alcohol |

Information compiled from various sources. chemicalbook.comalibaba.comgoogle.comgoogle.comindustrialchemicals.gov.au

Biochemical Interactions and Toxicological Mechanisms

Metabolic Pathways and Metabolite Identification

Upon absorption into the body, tetrahydrofurfuryl acetate (B1210297) (THFA acetate) is expected to undergo metabolic processes common to other ester compounds. industrialchemicals.gov.au The primary metabolic pathway involves hydrolysis, a reaction catalyzed by carboxylesterases or other esterases present in various tissues. industrialchemicals.gov.auindustrialchemicals.gov.au This enzymatic cleavage breaks the ester bond, yielding two primary metabolites: tetrahydrofurfuryl alcohol (THFA) and acetic acid. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au

The resulting tetrahydrofurfuryl alcohol is then further oxidized to form a carboxylic acid. industrialchemicals.gov.au This carboxylic acid metabolite can subsequently be conjugated with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. industrialchemicals.gov.au It is important to note that THFA derivatives, including the acetate form, are not anticipated to form reactive epoxide metabolites. industrialchemicals.gov.au The other initial metabolite, acetic acid, is a common endogenous compound that can enter normal cellular metabolic pathways.

Studies on related compounds, such as tetrahydrofurfuryl acrylate (B77674) and methacrylate (B99206), support this metabolic scheme. industrialchemicals.gov.auindustrialchemicals.gov.au These compounds are also hydrolyzed to tetrahydrofurfuryl alcohol and their corresponding carboxylic acids (acrylic acid and methacrylic acid, respectively). industrialchemicals.gov.auindustrialchemicals.gov.au The systemic toxicity of these related compounds is largely attributed to the common metabolite, tetrahydrofurfuryl alcohol. industrialchemicals.gov.au

Table 1: Identified Metabolites of Tetrahydrofurfuryl Acetate and Related Compounds

| Precursor Compound | Primary Metabolic Reaction | Key Metabolites |

| This compound | Hydrolysis | Tetrahydrofurfuryl alcohol, Acetic acid |

| Tetrahydrofurfuryl Acrylate | Hydrolysis | Tetrahydrofurfuryl alcohol, Acrylic acid |

| Tetrahydrofurfuryl Methacrylate | Hydrolysis | Tetrahydrofurfuryl alcohol, Methacrylic acid |

In Vivo Hydrolysis and Elimination

In vivo, this compound is rapidly absorbed and efficiently metabolized. industrialchemicals.gov.au The hydrolysis of the ester linkage by carboxylesterases is a key step, leading to the formation of tetrahydrofurfuryl alcohol and the corresponding carboxylic acid. industrialchemicals.gov.au This metabolic process is not expected to become saturated, suggesting a low potential for accumulation and distribution of the parent compound. industrialchemicals.gov.au

Following its formation, tetrahydrofurfuryl alcohol is oxidized and then conjugated with glucuronic acid. industrialchemicals.gov.au The resulting glucuronide conjugate, along with other metabolites, is primarily eliminated from the body through the urine. industrialchemicals.gov.au This is a common elimination pathway for many xenobiotics, rendering them more water-soluble for renal excretion.

Research on the structurally related compound furfuryl alcohol showed that a significant portion (83–88%) of the administered dose was excreted in the urine within 24 hours, with a smaller amount (4%) eliminated in the feces. industrialchemicals.gov.auindustrialchemicals.gov.au This suggests an efficient elimination process for compounds with a similar furan-based structure.

Effects on Biological Systems

The biological effects of this compound are primarily linked to its hydrolysis product, tetrahydrofurfuryl alcohol. industrialchemicals.gov.au While specific data on this compound is limited, information on THFA and related compounds provides some insight.

Derivatives of tetrahydrofurfuryl alcohol have been noted to possess antimicrobial properties. The metabolite, tetrahydrofurfuryl alcohol, has been associated with reproductive and developmental toxicity in animal studies. industrialchemicals.gov.auindustrialchemicals.gov.au However, exposure to toxic levels in humans through typical use as a flavoring agent is considered unlikely. industrialchemicals.gov.au

In studies with related compounds, such as tetrahydrofurfuryl acrylate, observed toxic effects in animals at high doses included decreased motor activity, respiratory rate, and various internal hemorrhages and organ discoloration. industrialchemicals.gov.au It is important to note that these effects were observed with the acrylate derivative, which has its own reactivity, but the systemic toxicity is still considered to be driven by the common metabolite, tetrahydrofurfuryl alcohol. industrialchemicals.gov.au

High-Temperature Combustion Chemistry and Decomposition Products

When subjected to high temperatures, such as in a fire, this compound is a combustible liquid. fishersci.com Hazardous decomposition products under normal use conditions are not expected. fishersci.comadv-bio.comadv-bio.com However, during combustion, the molecule will break down.

Research on the high-temperature combustion of the related compound, tetrahydrofurfuryl alcohol (THFA), provides insights into the potential decomposition pathways. researchgate.net Experimental and modeling studies of THFA combustion in a flame identified over 40 chemical products. researchgate.net The main consumption of THFA occurs through H-abstraction reactions, which lead to the formation of several fuel radicals. researchgate.net These radicals then undergo further reactions, primarily β-scission or intramolecular radical addition, which can lead to ring enlargement. researchgate.net

Key decomposition products identified from THFA combustion include ethylene (B1197577), formaldehyde, acrolein, allyl alcohol, 2,3-dihydrofuran, 3,4-dihydropyran, 4-pentenal, and tetrahydrofuran-2-carbaldehyde. researchgate.net Given the structural similarity, it is plausible that the high-temperature decomposition of this compound would also produce a complex mixture of smaller molecules, including some of these identified products, in addition to products derived from the acetate group.

Q & A

Q. What are the established synthetic routes for producing Tetrahydrofurfuryl acetate with high purity for laboratory use?

this compound is synthesized via acetylation of tetrahydrofurfuryl alcohol using acetic anhydride or acetyl chloride in the presence of an inorganic acid catalyst (e.g., sulfuric acid). Key parameters include stoichiometric control of reagents, reaction temperature (typically 50–80°C), and purification via fractional distillation to achieve >98% purity. Impurities such as residual tetrahydrofurfuryl alcohol or acetic acid should be quantified using gas chromatography (GC) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and purity profile?

Standard methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of volatile byproducts.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm the ester linkage and tetrahydrofuran ring structure.

- Infrared Spectroscopy (IR) to validate functional groups (e.g., C=O stretch at ~1740 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) for non-volatile impurity profiling .

Q. How do the physicochemical properties of this compound influence its stability in experimental formulations?

Its low water solubility (<1 g/L at 25°C) and moderate log P (~0.73) suggest limited hydrolytic degradation under neutral conditions. However, acidic or alkaline environments may accelerate ester hydrolysis. Stability studies should include pH-controlled storage trials with periodic analysis via GC or HPLC to monitor degradation products like tetrahydrofurfuryl alcohol and acetic acid .

Advanced Research Questions

Q. What experimental designs are optimal for determining the dermal corrosion potential of this compound?

Follow OECD Test Guideline 404: Conduct in vivo rabbit skin irritation studies with graded exposure durations (e.g., 3 minutes to 4 hours) to assess necrosis and reversibility. Correlate findings with in vitro models like reconstructed human epidermis (EpiDerm™) for validation. For example, visible necrosis was observed in rabbits after ≤4-hour exposure to structurally similar acrylates, suggesting corrosive potential at higher concentrations .

Q. How can researchers address data gaps in this compound’s reproductive toxicity using read-across approaches?

Leverage data from analogs like Tetrahydrofurfuryl methacrylate (CAS 2455-24-5), which shares the metabolite tetrahydrofurfuryl alcohol. Key steps:

- Confirm metabolic similarity via in vitro hepatic microsome assays.

- Compare NOAELs (e.g., 120 mg/kg/day for female reproductive toxicity in rats) and critical effects (delayed parturition, early resorptions).

- Adjust for molecular weight differences and bioavailability using physiologically based pharmacokinetic (PBPK) modeling .

Q. What mechanistic insights explain the genotoxic alerts associated with this compound?

Structural alerts for carcinogenicity (e.g., α,β-unsaturated ester moiety) suggest potential electrophilic reactivity. Prioritize in vitro assays:

Q. How does the metabolic fate of this compound influence its systemic toxicity profile?

The compound hydrolyzes in vivo to tetrahydrofurfuryl alcohol and acetic acid. The alcohol metabolite drives systemic effects, including reproductive toxicity (e.g., delayed parturition in rats) and potential hepatotoxicity. Study design should include:

- Toxicokinetic Profiling : Measure plasma concentrations of the metabolite after oral/dermal exposure.

- Enzyme Inhibition Assays : Assess alcohol dehydrogenase (ADH) interactions that may alter metabolic rates .

Data Contradiction Analysis